"physicochemical properties of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one"
"physicochemical properties of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one"
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
Executive Summary
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including cardiovascular and anti-inflammatory effects.[1][2] The successful progression of any pyridazinone-based candidate in the drug development pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties. These parameters govern everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of a novel pyridazinone derivative, 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one . Authored from the perspective of a Senior Application Scientist, this document does not merely list protocols but explains the causality behind experimental choices, providing the in-depth insights required by researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings, detailed experimental workflows, and data interpretation for determining the critical physicochemical attributes of this molecule.
Chemical Identity and Structural Rationale
Understanding the molecular architecture is the first step in predicting its behavior. The structure of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one integrates several key features that will dictate its physicochemical profile.
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Pyridazinone Core: This six-membered diazine ring is a polar, weakly basic heterocycle.[3] Its two adjacent nitrogen atoms are capable of acting as hydrogen bond acceptors, a crucial feature for molecular recognition and interaction with biological targets.[4][5]
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Dibromo Substitution: The two bromine atoms at the C4 and C5 positions significantly increase the molecule's molecular weight and are expected to enhance its lipophilicity. Their electron-withdrawing nature also influences the electron density of the pyridazinone ring.
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N-(4-fluorophenyl) Group: The addition of the 4-fluorophenyl substituent at the N2 position is a common strategy in medicinal chemistry. This large, hydrophobic group will be a primary driver of the molecule's overall lipophilicity and may engage in π-π stacking interactions. The fluorine atom can serve as a weak hydrogen bond acceptor and is often used to block metabolic oxidation at the para-position, potentially improving the pharmacokinetic profile.
Based on this structure, we can determine the fundamental chemical identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Br₂FN₂O | Calculated |
| Molecular Weight | 347.97 g/mol | Calculated |
| Exact Mass | 345.8803 Da | Calculated |
| CAS Number | Not available | N/A |
Synthesis and Purification Workflow
A prerequisite for accurate physicochemical characterization is the availability of a highly pure sample. While multiple synthetic routes to N-aryl pyridazinones exist, a common and effective approach involves the N-arylation of a pre-formed pyridazinone core.[6] The following workflow outlines a plausible, high-level strategy for synthesizing and purifying the title compound.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Core Physicochemical Properties: Experimental Determination
The following sections detail the methodologies for measuring the most critical physicochemical properties. The rationale behind each protocol is explained to ensure a deep understanding of the data generated.
Melting Point (Mp)
Importance: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[7][8]
Self-Validating Protocol: Capillary Melting Point Determination
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Sample Preparation:
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Ensure the crystalline sample is completely dry and free of solvent.
-
Using a mortar and pestle, gently grind a small amount of the sample into a fine powder.[7]
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Press the open end of a thin-walled capillary tube into the powder, forcing a small amount of the sample into the tube.
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Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[9]
-
-
Initial Rapid Determination:
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Place the packed capillary into a melting point apparatus (e.g., Mel-Temp or similar).[7]
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Heat the block rapidly (10-15°C/min) to get an approximate melting point. This saves time and establishes a range for the precise measurement.[8]
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Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]
-
-
Accurate Determination:
-
Use a fresh capillary with a new sample.
-
Heat the block rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record T1: The temperature at which the first droplet of liquid appears.[7]
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Record T2: The temperature at which the last solid particle melts completely.[7]
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The melting point is reported as the range T1-T2.
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Repeat the measurement at least twice to ensure consistency. The results should be reproducible.
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Expected Result: Based on the parent scaffold, 4,5-Dibromo-3(2H)-pyridazinone, which has a melting point of 226°C (with decomposition), the N-fluorophenyl derivative is expected to have a high melting point, likely above 200°C.[10]
Aqueous Solubility
Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug development.[11] We will distinguish between two key types of solubility measurements: kinetic and thermodynamic.[12]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This "gold standard" method measures the true equilibrium solubility of the most stable crystalline form of the compound.[13]
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Causality and Rationale:
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Excess Solid: Adding an excess of the solid ensures that an equilibrium between the dissolved and undissolved compound is established and maintained.[11]
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Equilibration Time (24-72h): This extended period is crucial to ensure that the system reaches true thermodynamic equilibrium. Shorter times might lead to an overestimation of solubility, reflecting a more soluble but metastable polymorphic form.[13]
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Biorelevant Media: For advanced studies, simple phosphate-buffered saline (PBS) can be replaced with biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids that mimic the conditions in the human gut and can significantly impact the solubility of lipophilic compounds.[13]
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Solid Phase Confirmation: Analysis of the remaining solid by X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) is a critical self-validating step. It confirms that the compound has not converted to a different polymorphic form or a salt during the experiment, which would invalidate the result.[13]
Protocol 2: Kinetic Solubility
This high-throughput method is often used in early discovery to rank-order compounds. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][14]
-
Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay: In a 96-well plate, add aqueous buffer (e.g., PBS, pH 7.4).
-
Dosing: Add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Detection: Measure the precipitation using nephelometry (light scattering) or UV-Vis spectroscopy in a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[14]
Interpretation: Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated or amorphous state. It is a measure of how readily a compound precipitates from a solution, which is relevant for experiments where a DMSO stock is used.
Lipophilicity (LogP / LogD)
Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, protein binding, and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Self-Validating Protocol: Shake-Flask Method for LogD at pH 7.4
Caption: Workflow for LogD determination using the octanol-water shake-flask method.
Causality and Rationale:
-
Pre-saturation: The n-octanol and aqueous buffer (PBS, pH 7.4) are mutually saturated before the experiment. This is critical because octanol has some solubility in water and vice versa. Using pre-saturated solvents prevents volume changes during the experiment that would introduce errors in the final concentration measurements.
-
pH Control: LogD is pH-dependent for ionizable compounds. Maintaining a constant pH of 7.4 with a buffer is essential for measuring the distribution relevant to physiological conditions.
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Concentration Analysis: Analyzing the compound's concentration in both phases provides a mass balance check. The total amount of compound recovered from both phases should equal the initial amount added, validating the experimental technique and ensuring no compound was lost to adsorption on the vial walls.
Acidity/Basicity (pKa)
Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of a molecule in different parts of the body, which profoundly affects its solubility, permeability, and target binding. Pyridazine itself is a weak base (pKa ~2.3).[3] The title compound is expected to be very weakly basic.
Protocol: pH-Metric Titration
This is a classic method for determining pKa.
-
Solubilization: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure it remains in solution throughout the pH range.
-
Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. Specialized software is used to refine the pKa value from the potentiometric data.
Alternative Method: Solubility-based pKa Determination
For sparingly soluble compounds, pKa can be determined by measuring solubility at various pH values.[15] The pH at which the solubility of the ionized form begins to dominate the solubility profile corresponds to the pKa.
Spectroscopic and Structural Characterization
While the above properties define the compound's behavior, spectroscopic and structural analysis confirms its identity and integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic protons on the fluorophenyl ring and the single proton on the pyridazinone ring. The chemical shifts and coupling patterns will be characteristic.
-
¹³C NMR: Will show the expected number of carbon signals, including the characteristic carbonyl carbon (C=O) of the pyridazinone ring.
-
¹⁹F NMR: Will show a singlet for the single fluorine atom, confirming its presence.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will provide an exact mass that can be used to confirm the elemental composition (C₁₀H₅Br₂FN₂O).
-
The isotopic pattern will be highly characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak pattern with a ~1:2:1 intensity ratio.
-
-
X-ray Crystallography:
-
This is the definitive method for determining the three-dimensional structure of the molecule in the solid state.[16][17]
-
Process: Requires growing a single, high-quality crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the molecular structure.
-
Value: It provides unambiguous proof of structure, bond lengths, bond angles, and information about intermolecular interactions (like hydrogen bonding or π-stacking) in the crystal lattice.[18]
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Conclusion
The comprehensive physicochemical characterization of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is an indispensable step in its evaluation as a potential drug candidate. The methodologies detailed in this guide, from fundamental purity assessment via melting point to complex solubility profiling in biorelevant media, provide a robust and self-validating framework for generating the high-quality data required by drug development professionals. By understanding not just the protocols but the scientific rationale behind them, researchers can confidently interpret the resulting data, anticipate potential development challenges, and make informed decisions on the path from discovery to clinical application.
References
- Raytor. (2026, January 22).
- University of Alberta. (n.d.).
- American Pharmaceutical Review. (2013, April 2).
- University of Technology, Iraq. (n.d.).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71–85.
- ResearchGate. (n.d.).
- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- SSERC. (n.d.).
- University of Manitoba. (n.d.).
- Pure Synth. (n.d.). 45-Dibromopyridazin-3(2H)-one.
- ResearchGate. (n.d.). X-ray crystal structure of compound 4a.
- Godyń, J., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5488.
- Chem-Impex. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone.
- Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5109.
- Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 888630.
- Sigma-Aldrich. (n.d.). 4,5-DIBROMO-3(2H)-PYRIDAZINONE AldrichCPR.
- SpectraBase. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone - Optional[MS (GC)] - Spectrum.
- CymitQuimica. (n.d.). CAS 13645-74-4: 4,5-Dibromo-2-methyl-3(2H)-pyridazinone.
- BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
- Contino, M., et al. (2019). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 24(17), 3175.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
- Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
- ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3.
- NIST. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. NIST WebBook.
- Thermo Scientific Chemicals. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone, 98%.
- PubChem. (n.d.). 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone.
- ResearchGate. (2025, August 7). Synthesis of New 4,5-3(2H)
- SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
- O'Donovan, D. H., & Connon, S. J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(11), 1845–1868.
- Karlén, A., et al. (2022).
- El-Gazzar, A. R. B. A., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037–5040.
- ResearchGate. (2025, August 10). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
- Yakan, H., et al. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. byjus.com [byjus.com]
- 10. chemimpex.com [chemimpex.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. raytor.com [raytor.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. sciresliterature.org [sciresliterature.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. growingscience.com [growingscience.com]
